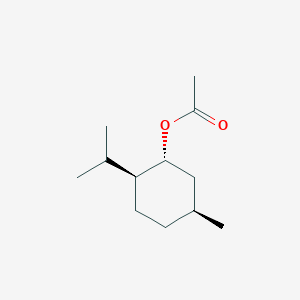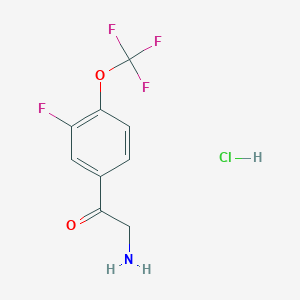
Isomenthol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isomenthol acetate is an organic compound derived from isomenthol, a stereoisomer of menthol. It is a monoterpenoid ester with the chemical formula C12H22O2. This compound is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isomenthol acetate can be synthesized through the esterification of isomenthol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of isomenthol to this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Isomenthol acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isomenthol and acetic acid.
Reduction: this compound can be reduced to isomenthol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound to produce corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Hydrolysis: Isomenthol and acetic acid.
Reduction: Isomenthol.
Oxidation: Ketones or carboxylic acids depending on the oxidizing agent used.
Scientific Research Applications
Isomenthol acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in topical formulations due to its cooling and soothing effects.
Industry: Widely used in the fragrance and flavor industries for its minty aroma.
Mechanism of Action
The mechanism of action of isomenthol acetate involves its interaction with sensory receptors in the skin and mucous membranes. It activates transient receptor potential melastatin-8 (TRPM8) channels, which are responsible for the sensation of coolness. This activation leads to a cooling effect and can also desensitize nociceptors, providing a soothing sensation.
Comparison with Similar Compounds
Isomenthol acetate is similar to other menthol derivatives such as menthol, neomenthol, and neoisomenthol. it is unique in its ester form, which imparts different physical and chemical properties. For example, this compound has a distinct aroma and may have different solubility and stability characteristics compared to its parent compound, isomenthol.
List of Similar Compounds
- Menthol
- Neomenthol
- Neoisomenthol
- Menthone
- Pulegone
This compound stands out due to its ester functionality, which can be exploited in various applications, particularly in the fragrance and flavor industries.
Properties
CAS No. |
20777-45-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12+/m0/s1 |
InChI Key |
XHXUANMFYXWVNG-ZMLRMANQSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B12843080.png)
![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
![[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12843096.png)

![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)

